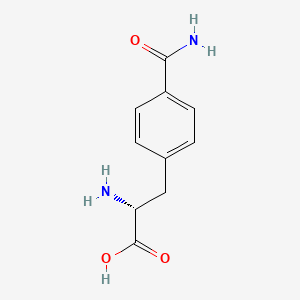

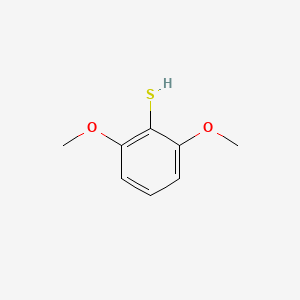

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-2-Amino-3-(4-carbamoylphenyl)propanoic acid” is a chemical compound used for research and development . It’s a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This approach allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving this compound could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is a significant application of organoboron compounds .科学的研究の応用

Novel Opioid Antagonists Synthesis

One of the notable applications of related compounds to (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is in the development of novel opioid antagonists. For instance, the synthesis of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), a closely related compound, facilitated the creation of the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This innovation opens new avenues in opioid receptor research and drug development, potentially contributing to safer pain management solutions (Lu et al., 2006).

Enhancement of Polymer Properties

Another application is seen in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This modification process has shown to increase the swelling of amine-modified polymers, which in turn can enhance the polymers' utility in medical applications due to their improved biological activities. Such advancements in polymer science could lead to better wound healing materials, drug delivery systems, and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Development of Imaging Agents for Brain Tumors

In the realm of diagnostic imaging, derivatives of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid have been synthesized and evaluated for their potential in brain tumor imaging using positron emission tomography (PET). Notably, the (S)-enantiomer of a related compound demonstrated higher tumor uptake and better tumor-to-brain ratios compared to its (R)-enantiomer, indicating its promising PET properties for brain tumors. Such compounds represent a novel class of radiolabeled amino acids for tumor imaging, which could significantly improve the diagnosis and monitoring of brain tumors (McConathy et al., 2010).

Biocatalytic Routes to Chiral Precursors

The exploration of biocatalytic routes for the synthesis of β-substituted-γ-amino acids using commercial lipases demonstrates the application of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid and its derivatives in creating optically active compounds. This method provides an efficient and practical approach to synthesizing a wide range of compounds, showcasing the importance of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid in medicinal chemistry and drug development (Mukherjee & Martínez, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 3-Carboxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Arylboronic acids and their derivatives, which could include “®-2-Amino-3-(4-carbamoylphenyl)propanoic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Their use is expected to increase with the discovery of new areas of application .

特性

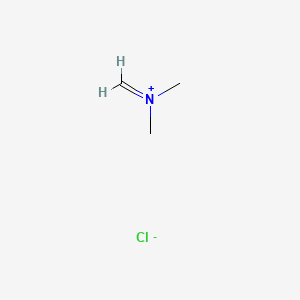

IUPAC Name |

(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428043 |

Source

|

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid | |

CAS RN |

1217609-39-6 |

Source

|

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)